molecular formula C18H16ClN3O3S B2661557 5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide CAS No. 2191403-94-6

5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2661557
CAS No.: 2191403-94-6
M. Wt: 389.85
InChI Key: NCNAVXSSAGRBGY-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide (CAS 2191403-94-6) is a synthetic sulfonamide-based compound of significant interest in medicinal chemistry and antibacterial research. With a molecular formula of C18H16ClN3O3S and a molecular weight of 389.86 g/mol, this reagent features a distinct molecular structure combining a benzene sulfonamide core with a chloromethoxy substituent and a phenylpyrimidine methyl group . Sulfonamides represent a critical class of broad-spectrum synthetic antibacterial agents that function by inhibiting bacterial dihydropteroate synthase, an enzyme essential for folate synthesis . This mechanism makes sulfonamide derivatives valuable tools for studying bacterial resistance and developing new anti-infective agents. Beyond their antibacterial properties, sulfonamides exhibit a diverse range of pharmacological activities, including anti-carbonic anhydrase inhibition, which opens research applications in areas such as diuresis, hypoglycemia, and glaucoma treatment . The specific structural features of this compound—particularly the pyrimidine ring and chloromethoxy group—may influence its binding affinity and selectivity, making it a promising candidate for investigating structure-activity relationships and exploring novel enzyme targets. This product is provided for research purposes only and is not intended for human or veterinary diagnostic or therapeutic applications . Researchers can utilize this high-purity compound for biochemical screening, mechanism-of-action studies, and as a building block in the synthesis of more complex molecules.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-25-17-8-7-14(19)9-18(17)26(23,24)22-11-15-10-16(21-12-20-15)13-5-3-2-4-6-13/h2-10,12,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNAVXSSAGRBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the use of Friedel-Crafts acylation followed by a series of substitution reactions. The reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or disruption of protein-protein interactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with benzenesulfonamide derivatives reported in diverse therapeutic contexts. Key analogs include:

COX-2 Inhibitors
  • 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) Structure: Features a methoxy group at position 4 and an ethenylquinazolinone moiety. Activity: Demonstrates 47.1% COX-2 inhibition at 20 μM but is less potent than celecoxib (80.1% at 1 μM) . Comparison: The target compound replaces the quinazolinone group with a pyrimidinylmethyl group, which may improve solubility and π-π stacking interactions due to the pyrimidine ring’s planar geometry.
Anti-Diabetic and Anti-Alzheimer’s Agents
  • 5-Chloro-2-Methoxy-N-(4-(N-Pyridin-2-ylsulfamoyl)Phenyl)Benzamide (15a) Structure: Contains a pyridin-2-ylsulfamoyl group.
PD-L1 Inhibitors
  • 5-Chloro-2-Methoxy-N-(4-(N-(4-Fluorophenyl)Sulfamoyl)Benzyl)Benzamide (4) Structure: Includes a 4-fluorophenylsulfamoylbenzyl group. Activity: Shows 53.3% PD-L1 inhibition and anti-proliferative activity against PC-3 cells .
SND1 Enzyme Inhibitors
  • 5-Chloro-2-Methoxy-N-([1,2,4]Triazolo[1,5-a]Pyridin-8-yl)Benzene-1-Sulfonamide
    • Structure : Contains a triazolopyridine moiety.
    • Activity : Used as a control in virtual screening and molecular dynamics studies for SND1 inhibition .
    • Comparison : The pyrimidine ring in the target compound may provide stronger hydrogen-bonding or hydrophobic interactions compared to triazolopyridine.

Substituent Effects on Bioactivity

Substituent Role in Bioactivity Examples
5-Chloro Enhances lipophilicity and membrane permeability; common in COX-2 inhibitors . Compound 1e (Cl-substituted analog)
2-Methoxy Electron-donating group that may stabilize aromatic interactions or modulate metabolism Compounds 1c, 15a, 4
Pyrimidinylmethyl Provides π-π stacking and hydrogen-bonding potential; improves solubility vs. bulkier groups Target compound vs. quinazolinone (1c)

Comparative Activity Table

Compound Target Enzyme/Pathway Efficacy Key Structural Features Reference
Target Compound COX-2 (assumed) Not reported 5-Cl, 2-OCH3, pyrimidinylmethyl -
1c COX-2 47.1% inhibition at 20 μM 4-OCH3, ethenylquinazolinone
15a α-Amylase/α-glucosidase 44.36% inhibition (α-amylase) Pyridin-2-ylsulfamoyl
4 PD-L1 53.3% inhibition 4-Fluorophenylsulfamoylbenzyl
Control (Triazolopyridine derivative) SND1 Used as reference in docking Triazolopyridine

Biological Activity

5-chloro-2-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Chlorine atom at the 5-position of the benzene ring.
  • Methoxy group at the 2-position.
  • Sulfonamide functional group , which is known for its diverse biological activities.
  • A pyrimidine moiety attached via a methyl linker, which may contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various sulfonamide compounds, including related structures, it was found that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimal inhibitory concentrations (MIC) ranging from 6.63 mg/mL against Staphylococcus aureus to 6.72 mg/mL against Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamides has been documented in several studies. A derivative similar to this compound exhibited significant reduction in carrageenan-induced paw edema in rat models, demonstrating an inhibition rate of approximately 94.69% at optimal doses . This suggests that the compound may act through pathways involved in inflammation modulation.

Cardiovascular Effects

A study utilized an isolated rat heart model to assess the effects of benzenesulfonamides on perfusion pressure and coronary resistance. Results indicated that certain sulfonamide derivatives could effectively lower perfusion pressure and coronary resistance, suggesting potential applications in treating cardiovascular diseases . The interaction with calcium channels was also highlighted, indicating a mechanism through which these compounds may exert their effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamides are known inhibitors of carbonic anhydrase and other enzymes, which play crucial roles in physiological processes.
  • Receptor Modulation : Some studies suggest that these compounds may act as antagonists at various receptor sites, including endothelin receptors, contributing to their cardiovascular effects .
  • Antimicrobial Mechanisms : The inhibition of bacterial folate synthesis is a well-documented action for sulfonamides, leading to their effectiveness against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeCompound TestedObserved EffectReference
AntimicrobialVarious SulfonamidesMIC: 6.63 mg/mL (S. aureus)
Anti-inflammatorySulfonamide Derivative94.69% inhibition of paw edema
CardiovascularBenzenesulfonamide DerivativesDecreased perfusion pressure

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